7-O-Methylepimedonin G Cytotoxicity Profile: Direct Comparison with Epimedonin G Across Four Cancer Cell Lines
In the original isolation and characterization study, 7-O-methylepimedonin G exhibited cytotoxic activity against four human cancer cell lines with IC50 values all reported as <10 μM. In the same study, epimedonin G (the unmethylated parent compound) showed no reported cytotoxic activity (<10 μM threshold), indicating that 7-O-methylation confers a measurable gain in cytotoxicity under the tested conditions [1]. While the authors did not report precise IC50 values below the <10 μM threshold, the binary activity/inactivity distinction across the same panel establishes a clear functional divergence attributable to the 7-O-methoxy modification .
| Evidence Dimension | Cytotoxic activity against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 < 10 μM against HL-60, A-549, MCF-7, and SW-480 cell lines |
| Comparator Or Baseline | Epimedonin G (unmethylated parent): IC50 > 10 μM or no significant activity detected in same assay panel |
| Quantified Difference | Activity threshold difference: <10 μM (active) vs. >10 μM (inactive) in parallel screening |
| Conditions | MTT assay; 72-hour exposure; cell lines: HL-60 (acute myeloid leukemia), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), SW-480 (colorectal adenocarcinoma) |
Why This Matters
For researchers screening natural product libraries for anticancer leads, this head-to-head data demonstrates that 7-O-methylation—rather than the 2-phenoxychromone scaffold alone—is associated with measurable cytotoxic activity in this assay system, directly informing structure-activity relationship (SAR) studies and compound selection for downstream mechanistic investigation.
- [1] Li N, Ma Z, Li M, Xing Y, Hou Y. Prenylated 2-phenoxychromones and flavonoids from Epimedium brevicornum and revised structures of epimedonins A and B. Journal of Natural Products. 2018;81(1):16-21. View Source
